REACTION_CXSMILES
|
C1(OC)C=CC=CC=1.[F:9][C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12].C(OC([N:23]1[CH2:35][CH2:34][C:33]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[N:26]([CH3:36])[C:25]=2[CH2:24]1)=O)(C)(C)C>ClCCl>[CH3:36][N:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:33]2[CH2:34][CH2:35][NH:23][CH2:24][C:25]1=2.[F:9][C:10]([F:15])([F:14])[C:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N(C3=CC=CC=C3C2CC1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetone-diisopropyl ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C3=CC=CC=C13)CCNC2
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |